molecular formula C25H42O4 B1265121 2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Cat. No. B1265121
M. Wt: 406.6 g/mol
InChI Key: UDZUDFKFJCAENZ-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(all-cis-docosa-7,10,13,16-tetraenoyl)glycerol is a 1-monoglyceride resulting from the formal condensation of 1-(all-cis-docosa-7,10,13,16-tetraenoic acid (adrenic acid) with one of the primary hydroxy groups of glycerol. It has a role as a cyclooxygenase 2 inhibitor and an EC 3.1.1.4 (phospholipase A2) inhibitor. It derives from an all-cis-docosa-7,10,13,16-tetraenoic acid.

Scientific Research Applications

  • Chemical Synthesis and Radiochemistry : This compound has been synthesized for use in radiochemistry. For example, Neergaard, Coniglio, and Smith (1982) prepared methyl [1‐14C]docosa‐7,10,13,16‐tetraenoate from [1-14C]arachidonic acid, which is useful for the step-wise homologation of other labeled fatty acids (Neergaard, Coniglio, & Smith, 1982).

  • Biological Activity and Function in Cells : Studies have explored the fate of this compound in biological systems. Ayala et al. (1973) examined its fate in rat testicles and liver, showing that it is incorporated preferentially into the triglyceride fraction of total testis, mitochondria, and microsomes (Ayala et al., 1973).

  • Role in Inflammation and Neuroprotection : Protectin D1/neuroprotectin D1, a bioactive product generated from docosahexaenoic acid, has been studied for its anti-inflammatory actions. Serhan et al. (2006) detailed its potent stereoselective anti-inflammatory properties (Serhan et al., 2006).

  • Synthesis and Metabolism in Animal Models : Research has also focused on the synthesis and metabolism of related fatty acids in rats. Sprecher (1968) investigated the synthesis and metabolism of various fatty acids including docosa-7,10,13,16-tetraenoate (Sprecher, 1968).

  • Potential Applications in Ophthalmology : Gordon and Bazan (2013) discussed the role of DHA, from which this compound is derived, in ophthalmology, particularly in inflammation, neuroprotection, and nerve regeneration (Gordon & Bazan, 2013).

  • Neurodegenerative Disease : Palacios-Peláez, Lukiw, and Bazan (2010) highlighted the role of neuroprotectin D1, derived from DHA, in modulating neurodegenerative diseases (Palacios-Peláez, Lukiw, & Bazan, 2010).

  • Synthesis and Characterization in Chemistry : Choi et al. (2001) synthesized and characterized a di-N-hydroxypropylated tetraaza macrocycle and its nickel(II) and copper(II) complexes, which demonstrates the compound's relevance in chemical synthesis (Choi et al., 2001).

properties

Product Name

2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h6-7,9-10,12-13,15-16,24,26-27H,2-5,8,11,14,17-23H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

UDZUDFKFJCAENZ-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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